Cas no 5386-23-2 (1-(aminomethyl)naphthalen-2-ol)

1-(Aminomethyl)naphthalen-2-ol is a naphthalene derivative featuring both an aminomethyl group and a hydroxyl substituent, making it a versatile intermediate in organic synthesis. Its bifunctional structure allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and material science. The compound's aromatic backbone provides stability, while the reactive amino and hydroxyl groups facilitate further derivatization, such as amidation, alkylation, or condensation reactions. Its solubility in polar organic solvents enhances its utility in solution-phase chemistry. The presence of electron-donating groups on the naphthalene ring may also influence its optical and electronic properties, making it relevant for functional material development. Proper handling is advised due to potential reactivity.
1-(aminomethyl)naphthalen-2-ol structure
5386-23-2 structure
Product Name:1-(aminomethyl)naphthalen-2-ol
CAS No:5386-23-2
MF:C11H11NO
MW:173.211142778397
CID:385151
PubChem ID:241200
Update Time:2025-05-21

1-(aminomethyl)naphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenol,1-(aminomethyl)-
    • 1-(aminomethyl)naphthalen-2-ol
    • 2-Hydroxynaphthalen-1-ylmethylamine
    • (2-Oxy-naphthyl-(1)-methyl)-amin
    • 1-aminomethyl-2-naphthol
    • 1-AMINOMETHYL-NAPHTHALEN-2-OL
    • 1-aminomethyl-naphthalene-2-ol
    • 1-aminomethyl-N-naphthalene-2-ol
    • cid_241200
    • 1-(AMINOMETHYL)-2-NAPHTHOL
    • BDBM96726
    • MFCD07786743
    • NSC-48422
    • 5386-23-2
    • 1-Aminomethyl-naphthalen-2-ol, AldrichCPR
    • DTXSID90286957
    • NSC48422
    • SR-01000768596
    • SR-01000768596-2
    • AB42933
    • CHEMBL406341
    • MLS000736640
    • SMR000528229
    • CS-0354071
    • EN300-145738
    • 1-(aminomethyl)-2-naphthalenol
    • SCHEMBL2452503
    • AKOS000143665
    • MDL: MFCD07786743
    • Inchi: 1S/C11H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H,7,12H2
    • InChI Key: KAGRCSIJBVBXLY-UHFFFAOYSA-N
    • SMILES: OC1=CC=C2C=CC=CC2=C1CN

Computed Properties

  • Exact Mass: 173.08400
  • Monoisotopic Mass: 173.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 361.3°Cat760mmHg
  • Flash Point: 172.3°C
  • Refractive Index: 1.692
  • PSA: 46.25000
  • LogP: 2.70440

1-(aminomethyl)naphthalen-2-ol Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

1-(aminomethyl)naphthalen-2-ol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 1-(aminomethyl)naphthalen-2-ol

1-(Aminomethyl)Naphthalen-2-Ol: A Comprehensive Overview

1-(Aminomethyl)Naphthalen-2-Ol, also known by its CAS number 5386-23-2, is a fascinating organic compound with a unique structure and versatile applications. This compound belongs to the class of naphthols, which are derivatives of naphthalene containing a hydroxyl group. The presence of the aminomethyl group attached to the naphthol framework introduces additional functional diversity, making it a valuable molecule in various fields of chemistry and materials science.

The molecular structure of 1-(Aminomethyl)Naphthalen-2-Ol consists of a naphthalene ring system with a hydroxyl group at the 2-position and an aminomethyl group (-CH₂NH₂) at the 1-position. This arrangement creates a molecule with both aromatic and aliphatic characteristics, which can be exploited for diverse chemical reactions and applications. The compound's aromaticity contributes to its stability, while the hydroxyl and aminomethyl groups provide sites for further functionalization.

Recent studies have highlighted the potential of 1-(Aminomethyl)Naphthalen-2-Ol in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a building block for constructing organic semiconductors, where its electronic properties play a crucial role. The compound's ability to undergo various chemical modifications has also made it a valuable precursor in the synthesis of more complex molecules with tailored functionalities.

In terms of synthesis, 1-(Aminomethyl)Naphthalen-2-Ol can be prepared through several routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 1-naphthol with an appropriate alkylating agent in the presence of a base. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product, making optimization an essential step in its synthesis.

The physical properties of 1-(Aminomethyl)Naphthalen-2-Ol include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane is moderate, which facilitates its handling in various chemical processes. The compound's UV-Vis spectrum reveals strong absorption bands in the visible region, indicating its potential for use in light-sensitive applications.

One area where 1-(Aminomethyl)Naphthalen-2-Ol has shown significant promise is in drug discovery. Its structure allows for interactions with biological systems through hydrogen bonding and π-π stacking, making it a candidate for designing bioactive molecules. Recent research has focused on its role as a scaffold for developing anti-inflammatory and anticancer agents, leveraging its ability to modulate cellular pathways.

Moreover, 1-(Aminomethyl)Naphthalen-2-Ol has found applications in environmental chemistry, particularly in the development of sensors for detecting pollutants such as heavy metals and organic contaminants. Its functional groups enable selective binding to specific analytes, making it a potential candidate for creating sensitive detection systems.

In conclusion, 1-(Aminomethyl)Naphthalen-2-Ol (CAS No: 5386-23-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new possibilities, this compound is likely to play an increasingly significant role in both academic and industrial settings.

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